4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of 4-Amino-5-(4-tert-butyl-phenyl)-4H-triazole-3-thiol and related compounds has revealed critical information about their solid-state structures and molecular conformations. X-ray single crystal diffraction studies of similar triazole-thione derivatives have demonstrated that these compounds typically adopt non-planar conformations due to steric interactions between substituents. The triazole ring maintains its characteristic planar geometry, but the attached phenyl rings and bulky substituents can deviate significantly from coplanarity with the heterocyclic core. In related compounds such as 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione hybrids, crystallographic investigations have shown that the thione tautomer is the predominant form in the solid state, with specific geometric parameters that reflect the electronic delocalization within the heterocyclic system.
The molecular geometry of the tert-butylphenyl substituent introduces additional conformational considerations due to the steric bulk of the tert-butyl group. Crystallographic data from related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds indicate that the phenyl ring typically adopts an orientation that minimizes steric clashes while maintaining favorable electronic interactions with the triazole core. The amino group at the 4-position of the triazole ring can participate in intramolecular hydrogen bonding, which influences the overall molecular conformation and packing arrangements in the crystal lattice.
| Structural Parameter | Typical Range | Influence on Stability |
|---|---|---|
| Triazole ring planarity | < 0.05 Å deviation | High electronic delocalization |
| Phenyl-triazole dihedral angle | 15-45° | Steric optimization |
| Carbon-sulfur bond length | 1.68-1.72 Å | Tautomeric form dependent |
| Nitrogen-nitrogen bond lengths | 1.35-1.38 Å | Aromatic character |
The crystal packing patterns of these compounds are influenced by intermolecular hydrogen bonding involving the thiol group, amino substituent, and nitrogen atoms of the triazole ring. These interactions create extended networks that stabilize the crystal structure and can influence the compound's physical properties such as melting point and solubility.
Properties
IUPAC Name |
4-amino-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCDNFKIGLZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Cyclization of Thiocarbohydrazides
The mechanism involves nucleophilic attack by hydrazine hydrate on the thiocarbohydrazide intermediate, leading to ring closure and elimination of water .
| Reaction Step | Conditions | Product |
|---|---|---|
| Thiocarbohydrazide → Triazole | Hydrazine hydrate, refluxing ethanol | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol |
Schiff Base Formation
The amino group reacts with aldehydes to form imine intermediates, followed by cyclization with thioglycolic acid to stabilize the structure .
| Reactants | Conditions | Product |
|---|---|---|
| Triazole + Aldehyde | Ethanol, HCl, reflux | Schiff base derivatives |
Acetylation
Acetylation of the amino group reduces antimicrobial activity, as observed in analogous triazoles .
Alkylation
The thiol group can undergo alkylation reactions (e.g., with methyl iodide) under basic conditions, modifying the compound’s reactivity .
Analytical Characterization
Structural confirmation relies on:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of thiocarbohydrazide with substituted benzoic acids or other aromatic aldehydes. The reaction conditions often include the use of hydrazine hydrate and carbon disulfide to form the triazole nucleus. Characterization techniques such as FTIR, NMR (both and ), and elemental analysis are employed to confirm the structure of the synthesized compounds.
Key Characterization Data
| Technique | Observations |
|---|---|
| FTIR | Characteristic peaks for S-H (2740 cm), C=N (1621 cm) |
| NMR | Signals corresponding to aromatic protons and thiol group |
| Elemental Analysis | Confirmed elemental composition matches theoretical values |
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated several derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.
| Compound | Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4A | E. coli | 5 | 20 |
| 4B | S. aureus | 8 | 18 |
| 4C | C. albicans | 10 | 15 |
Antifungal Activity
The compound has also shown promising antifungal activity. A series of derivatives were synthesized and tested against fungal strains, with some exhibiting potent activity comparable to established antifungal agents.
Case Study: Antifungal Screening
In a screening of synthesized triazole derivatives against various fungi:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 5A | Candida albicans | 12 |
| 5B | Aspergillus niger | 15 |
Pharmacological Profile
Beyond antimicrobial properties, derivatives of this compound have been studied for a range of pharmacological activities including:
- Analgesic
- Anti-inflammatory
- Antiviral
- Anticancer
Research indicates that modifications to the phenyl ring can enhance specific activities, making this compound a versatile scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol
- 5-Phenyl-1H-1,2,4-triazole-3-thiol
- 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole
Uniqueness
4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the tert-butyl-phenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications .
Biological Activity
4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a member of the triazole-thiol class of compounds, which have garnered attention due to their diverse biological activities. This compound exhibits potential in various fields including antimicrobial, antifungal, and antioxidant activities. The unique structural features of triazole and thiol groups contribute to its biological efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of hydrazine hydrate and carbon disulfide. The reaction conditions can significantly influence the yield and purity of the product. Characterization is performed using techniques such as NMR spectroscopy, FTIR, and elemental analysis to confirm the structure and functional groups present in the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been tested against a range of bacteria and fungi, showing varying degrees of effectiveness. For instance:
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | Escherichia coli | High |
| 3 | Candida albicans | Moderate |
In one study, several synthesized derivatives were evaluated for their antimicrobial potency using agar-well diffusion methods. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that the compound effectively inhibited oxidative stress markers in cellular models:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
These findings suggest that the compound may serve as a potential therapeutic agent in oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiol group can form covalent bonds with reactive sites on proteins, leading to inhibition of enzymatic activities or modulation of receptor functions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of triazole-thiol derivatives against resistant bacterial strains, it was found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for these compounds as lead candidates for developing new antibiotics .
Case Study 2: Antioxidant Properties
Another study explored the protective effects of triazole-thiol compounds against oxidative damage in neuronal cells. Results indicated that treatment with these compounds significantly reduced markers of oxidative stress and apoptosis in vitro .
Q & A
Q. What are the established synthetic routes for 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol?
Methodological Answer: The compound is synthesized via three primary routes:
Cyclocondensation : Reacting benzoic acid derivatives with thiocarbohydrazide under reflux conditions. This forms the triazole core, followed by purification via recrystallization .
Alkylation : Using phenacyl bromides or 4-bromophenacyl bromide to alkylate 1,2,4-triazole precursors in basic media, yielding S-substituted derivatives .
Mannich Reaction : Aminomethylation of intermediate triazoles with formaldehyde and secondary amines to generate Mannich bases, which are stabilized under controlled pH and temperature .
Q. Table 1. Key Synthetic Approaches
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization involves:
- ¹H/¹³C NMR : To confirm the triazole ring substitution pattern and tert-butyl phenyl group integration. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .
- GC-MS/LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 302) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and S .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying reaction conditions?
Methodological Answer: Yield optimization requires systematic experimental design:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency, while ethanol/water mixtures improve cyclocondensation .
- Catalyst Selection : Bases like NaH increase alkylation rates compared to K₂CO₃, but may require anhydrous conditions .
- Temperature Gradients : Reflux (80–100°C) is critical for cyclocondensation, while Mannich reactions proceed optimally at 50°C .
- Statistical Analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., time, solvent ratio) .
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer: Contradictions arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Assays : Compare anti-inflammatory (e.g., COX-2 inhibition) and antimicrobial (e.g., Staphylococcus aureus MIC) activities using reference compounds like ibuprofen or ciprofloxacin .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., S-alkyl vs. Mannich derivatives) with activity. For example, Mannich bases show enhanced antinociceptive activity due to improved bioavailability .
- Meta-Analysis : Re-evaluate datasets using tools like PRISMA to identify biases in experimental conditions (e.g., cell line selection) .
Q. Table 2. Bioactivity Contradictions and Resolutions
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to α-amylase (PDB: 1HNY). Key interactions: thiol group with catalytic Asp197 .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of triazole-enzyme complexes in aqueous environments .
- QSAR Modeling : Use Gaussian09 to calculate descriptors (e.g., logP, HOMO-LUMO) and predict bioactivity against antifungal targets .
Q. What mechanistic insights exist for its enzyme inhibition (e.g., α-amylase)?
Methodological Answer:
- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of α-amylase, with Kᵢ values <10 µM .
- X-ray Crystallography : Co-crystallization shows the thiol group forms a disulfide bond with Cys298, disrupting substrate binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm entropy-driven inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
